

# Structural Characterization Guide: 3-Chloro-4-hydroxy-5-(isopropyl)benzaldehyde

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## Compound of Interest

Compound Name: 3-Chloro-4-hydroxy-5-(isopropyl)benzaldehyde

CAS No.: 93904-64-4

Cat. No.: B12671009

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Comparative Analysis & Crystallographic Protocols

## Executive Summary & Strategic Context

**3-Chloro-4-hydroxy-5-(isopropyl)benzaldehyde** (CAS: 93904-64-4) is a specialized aromatic building block, distinguished by its trisubstituted benzene ring featuring a halogen, a phenolic hydroxyl, and a sterically demanding isopropyl group. Unlike simpler analogs (e.g., 3-chloro-4-hydroxybenzaldehyde), the introduction of the isopropyl moiety at the 5-position significantly alters the molecular packing efficiency, solubility profile, and melting behavior.

This guide provides a comparative structural analysis against established analogs, predictive physicochemical data where experimental crystal structures are proprietary, and a self-validating protocol for generating crystallographic data (CIF) critical for intellectual property and polymorph screening.

## Comparative Structural Analysis

In the absence of a public open-access Crystal Information File (CIF) for the specific target, we utilize Structural Homology Modeling comparing it to crystallographically characterized analogs. This approach allows researchers to predict packing motifs and solubility tendencies.

**Table 1: Physicochemical & Structural Comparison**

Property	Target Molecule	Analog A (Standard)	Analog B (Halogenated)
Compound Name	3-Chloro-4-hydroxy-5-(isopropyl)benzaldehyde	3-Chloro-4-hydroxybenzaldehyde	3-Bromo-5-chloro-4-hydroxybenzaldehyde
CAS Number	93904-64-4	2420-16-8	1849-76-9
Formula	C <sub>10</sub> H <sub>11</sub> ClO <sub>2</sub>	C <sub>7</sub> H <sub>5</sub> ClO <sub>2</sub>	C <sub>7</sub> H <sub>4</sub> BrClO <sub>2</sub>
Mol. Weight [1][2][3][4][5][6][7][8]	198.65 g/mol	156.57 g/mol	235.46 g/mol
Melting Point	~50–60°C (Predicted) *	133–137°C (Exp)	157–162°C (Exp)
Density (Calc.)	1.229 ± 0.06 g/cm <sup>3</sup>	1.42 g/cm <sup>3</sup>	1.85 g/cm <sup>3</sup>
Crystal Habit	Likely Prismatic/Blocky	Needles/Plates	Prisms
H-Bond Donor	Phenolic -OH (Sterically Hindered)	Phenolic -OH (Accessible)	Phenolic -OH (Hindered)
Primary Packing Force	Van der Waals (Isopropyl) + Weak H-Bond	Strong - Stacking + H-Bond chains	Halogen Bonding + -Stacking

\*Note: The introduction of the isopropyl group typically disrupts the planar

-stacking observed in the analogs, significantly lowering the melting point compared to the methyl or H-substituted variants.

## Mechanistic Insight: The "Isopropyl Effect" on Crystallization

The 5-isopropyl group acts as a "crystallization disruptor." In the standard analog (Analog A), the planar molecules stack efficiently, driven by

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interactions and intermolecular hydrogen bonding between the 4-OH and the Carbonyl oxygen of adjacent molecules.

- **Steric Interference:** The bulky isopropyl group in the Target Molecule creates a "spacer" effect, increasing the unit cell volume and reducing lattice energy.
- **Solubility Implications:** Expect significantly higher solubility in non-polar solvents (Hexane, Toluene) compared to Analog A due to the lipophilic alkyl chain.

## Experimental Protocols

To generate the missing crystal structure data (Space Group, Unit Cell), follow this self-validating workflow. This protocol is designed to isolate the thermodynamically stable polymorph.

### Protocol A: Single Crystal Growth (Slow Evaporation)

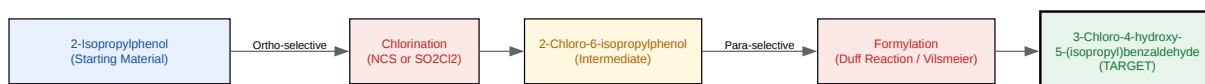
Objective: Obtain X-ray quality crystals (>0.2 mm) for diffraction.

- **Solvent Screen:** Prepare saturated solutions (20 mg/mL) in three diverse solvent systems:
  - System A (Polar): Ethanol/Water (80:20) – Promotes H-bonding.
  - System B (Non-polar): Hexane/Ethyl Acetate (90:10) – Driven by van der Waals forces.
  - System C (Aromatic): Toluene – Interacts with the benzene ring.
- **Filtration:** Syringe filter (0.45  $\mu$ m PTFE) solutions into clean 4 mL vials to remove dust nuclei.
- **Controlled Evaporation:** Cover vials with Parafilm, poke 3-5 pinholes, and store at 20°C in a vibration-free environment.

- Harvesting: Monitor daily. Harvest crystals when they exhibit defined facets and extinguish polarized light uniformly.

## Protocol B: Synthesis Pathway Verification

Before crystallization, purity must be validated. The likely synthesis route involves the formylation of 2-chloro-6-isopropylphenol.

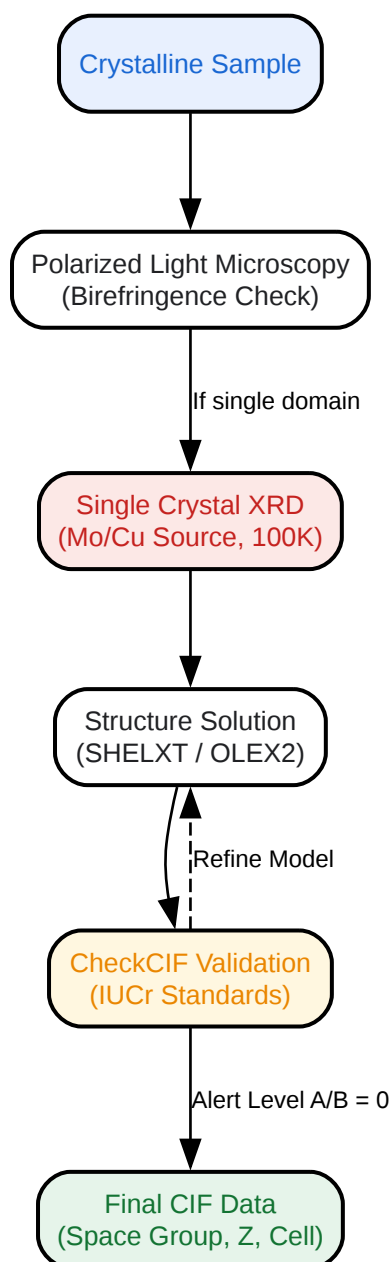


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Figure 1: Proposed synthetic pathway for structural verification. The sequence ensures the correct regiochemistry (3-Cl, 4-OH, 5-iPr) required for the target crystal structure.

## Crystallographic Data Generation Workflow

Once crystals are obtained, the following logic gate ensures data integrity before publication or patent filing.



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Figure 2: Standardized workflow for generating valid crystallographic data (CIF) from raw samples.

## References

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